6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a novel compound that belongs to the class of pyridazinones. It has garnered attention for its potential therapeutic applications, particularly as a selective inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various pathological conditions, including inflammation and cognitive disorders. The compound's unique structure and biological activity make it a subject of interest in medicinal chemistry and pharmaceutical research.
The compound is referenced in various scientific literature and patent documents, indicating its synthesis methods, biological activity, and potential applications. Notably, patents such as EP2394998A1 and US10463663B2 describe the compound's synthesis and its pharmacological properties, emphasizing its role as a PDE4 inhibitor .
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is classified under:
The synthesis of 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves several steps that typically include the formation of the pyridazine ring followed by functionalization with cyclopropyl and piperidine moieties.
The synthetic routes may involve various reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts depending on the specific reactions employed. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically utilized to confirm the structure of the synthesized compound .
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions due to its functional groups:
Reactions are often conducted under controlled conditions using appropriate solvents and catalysts to enhance yields and selectivity .
As a phosphodiesterase 4 inhibitor, 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one exerts its effects by inhibiting the hydrolysis of cyclic adenosine monophosphate (cAMP). This leads to increased levels of cAMP within cells, promoting various signaling pathways associated with anti-inflammatory responses and cognitive enhancement.
Research indicates that compounds targeting PDE4 can significantly affect neuronal signaling and inflammatory processes, making them potential candidates for treating conditions like chronic obstructive pulmonary disease and cognitive disorders .
The physical properties include:
Chemical properties include:
Relevant analyses such as thermal stability and spectroscopic data (infrared and ultraviolet-visible) are important for understanding its behavior in different environments .
6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has potential applications in:
The ongoing exploration of its biological activity continues to reveal new possibilities for therapeutic interventions in various diseases .
The construction of the dihydropyridazin-3-one core typically employs a convergent strategy involving cyclocondensation and sequential functionalization. A prevalent route begins with the reaction of γ-keto esters or 1,4-dicarbonyl derivatives with hydrazine monohydrate under controlled conditions. For instance, ethyl 4-cyclopropyl-2-oxobutanoate undergoes cyclization with anhydrous hydrazine in refluxing ethanol to yield 6-cyclopropyl-4,5-dihydropyridazin-3(2H)-one. This intermediate is subsequently dehydrogenated using chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene to afford the fully aromatic pyridazinone system [4]. Alternative routes involve [4+2] cycloadditions between diazo compounds and α,β-unsaturated carbonyls, though yields are often compromised by regioselectivity challenges (typically 50-65%). Microwave-assisted synthesis significantly enhances efficiency in cyclization steps, reducing reaction times from 12 hours to 30 minutes while improving yields by 15-20% compared to conventional heating .
Critical Reaction Parameters:
The cyclopropyl moiety is introduced early in the synthesis due to its stability under subsequent reaction conditions. Two predominant methods exist: (1) Direct cyclopropanation of allylic precursors via Simmons-Smith conditions (Zn-Cu/CH₂I₂), yielding the cyclopropyl hydrazone precursor in 65-75% yield; or (2) Nucleophilic displacement using cyclopropylmagnesium bromide with 6-chloropyridazinone intermediates, achieving 80-85% conversion but requiring strict anhydrous conditions [4].
Piperidine incorporation employs late-stage alkylation through either:
Table 1: Comparative Analysis of Piperidine Coupling Methods
Method | Yield Range | Reaction Time | Key Advantage |
---|---|---|---|
Nucleophilic Displacement | 70-78% | 8-12 h | No reducing agents required |
Reductive Amination | 85-92% | 24-36 h | Superior steric tolerance |
Buchwald-Hartwig Coupling | 65-70% | 18-24 h | Compatible with electron-deficient systems |
Regioselective N-alkylation at the pyridazinone N2-position requires specialized catalysts to suppress O-alkylation byproducts. Cesium carbonate (2.5 equiv) with copper(I) iodide (5 mol%) in dimethylformamide at 100°C achieves >20:1 N/O selectivity, while palladium-catalyzed systems using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃; 3 mol%) with Xantphos ligand direct alkylation exclusively to nitrogen at 85°C [8] [10].
Cyclopropanation leverages transition metal catalysis for stereocontrol:
Table 2: Catalyst Performance in Key Transformations
Reaction | Catalyst System | Selectivity | Productivity (g/L/h) |
---|---|---|---|
N2-Alkylation | Pd₂dba₃/Xantphos (3 mol%) | >99% N-regioselectivity | 0.85 |
Cyclopropanation | Rh₂(OAc)₄ (0.5 mol%) | dr 8:1 trans/cis | 1.2 |
Asymmetric Cyclopropanation | Cu(OTf)₂/(R)-Ph-Box (15 mol%) | 88% ee | 0.35 |
Solvent-intensive chromatographic purification presents sustainability challenges in multi-step syntheses. Advanced strategies include:
Notably, continuous flow hydrogenation using packed-bed reactors (5% Pd/C) facilitates direct isolation of deprotected piperidine derivatives without filtration, reducing catalyst handling hazards. Solvent recovery rates exceed 90% when coupled with falling-film evaporators during workup operations. These integrated approaches significantly improve process mass intensity (PMI) from >150 to <45, aligning with ACS Green Chemistry Institute targets for pharmaceutical manufacturing [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7